molecular formula C16H16ClFN4O2S B2445783 3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797862-73-7

3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No.: B2445783
CAS No.: 1797862-73-7
M. Wt: 382.84
InChI Key: MKHVOZKOSRIAAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and this process can be catalyzed using a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrazolo[1,5-a]pyrimidin-6-yl group is a key feature of the molecule.

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Novel N-arylpyrazole-containing compounds, including those similar to the subject compound, have been synthesized for potential use in antitumor and antimicrobial applications. These compounds have shown inhibition effects comparable to 5-fluorouracil in human breast and liver carcinoma cell lines, as well as demonstrated antimicrobial activity against various bacteria and fungi (Riyadh, 2011).

Central Nervous System Disorders

  • Compounds with a similar structure have been studied as inhibitors of phosphodiesterase 1 (PDE1), which is a target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. These compounds, including ITI-214, have shown picomolar inhibitory potency for PDE1 and demonstrated efficacy in vivo (Li et al., 2016).

Synthesis of Pyrrolo[2,3-d]pyrimidines

  • The subject compound's structure is relevant in the synthesis of pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Hassan et al., 2009).

Cancer Research

  • Similar compounds have been explored for their antitumor activity. For instance, derivatives of pyrimidinyl pyrazole, which share structural similarities, have been synthesized and evaluated for cytotoxic activity against several tumor cell lines, including human carcinoma. These compounds have shown promising antitumor activity both in vitro and in vivo (Naito et al., 2005).

Imaging and Diagnostics

  • Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have been synthesized for tumor imaging with positron emission tomography (PET). These compounds, labeled with fluorine-18, have been evaluated for their potential in detecting and imaging tumors (Xu et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its potential as a TRK inhibitor, given the association of TRKs with cell proliferation and differentiation . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2S/c1-11-7-16-19-9-12(10-22(16)21-11)3-2-6-20-25(23,24)13-4-5-15(18)14(17)8-13/h4-5,7-10,20H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHVOZKOSRIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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